molecular formula C23H17N3O5S B12876869 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide CAS No. 827577-66-2

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide

Katalognummer: B12876869
CAS-Nummer: 827577-66-2
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: YNACCFXKPSTUCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(N-(2-Benzoylphenyl)sulfamoyl)phenyl)oxazole-5-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a benzoylphenyl group, a sulfamoyl group, and an oxazole ring, making it a subject of interest for researchers exploring new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-Benzoylphenyl)sulfamoyl)phenyl)oxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoylphenyl sulfonamide intermediate, followed by its coupling with an oxazole derivative under specific reaction conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(N-(2-Benzoylphenyl)sulfamoyl)phenyl)oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(4-(N-(2-Benzoylphenyl)sulfamoyl)phenyl)oxazole-5-carboxamide has been explored for various scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(4-(N-(2-Benzoylphenyl)sulfamoyl)phenyl)oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-(N-(2-Benzoylphenyl)sulfamoyl)phenyl)oxazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its oxazole ring, in particular, is less common in similar compounds, potentially offering distinct advantages in terms of stability and reactivity .

Eigenschaften

CAS-Nummer

827577-66-2

Molekularformel

C23H17N3O5S

Molekulargewicht

447.5 g/mol

IUPAC-Name

N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C23H17N3O5S/c27-22(16-6-2-1-3-7-16)19-8-4-5-9-20(19)26-32(29,30)18-12-10-17(11-13-18)25-23(28)21-14-24-15-31-21/h1-15,26H,(H,25,28)

InChI-Schlüssel

YNACCFXKPSTUCF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CN=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.